molecular formula C6H8N2O B137964 1-(1-Amino-1H-pyrrol-2-yl)ethanone CAS No. 158883-64-8

1-(1-Amino-1H-pyrrol-2-yl)ethanone

Cat. No. B137964
M. Wt: 124.14 g/mol
InChI Key: MGEJYYWLTJVEJS-UHFFFAOYSA-N
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Patent
US05428053

Procedure details

To a suspension of 2-(2-acetyl-1H-pyrrol-1-yl)-1H-isoindole-1,3(2H)dione (8.53 g) in dimethylformamide (25 ml) was added 33 ml of 40% methylamine solution. After 2.5 hours, the reaction mixture was poured into water (300 ml) and was extracted 4 times with EtOAc. The combined organics were washed once with water and brine, dried (MgSO4), filtered and concentrated to give the crude product. Purification via flash column chromatography (silica gel, 30% EtOAc/hexane) afforded 3.88 g of the product as an oil.
Name
2-(2-acetyl-1H-pyrrol-1-yl)-1H-isoindole-1,3(2H)dione
Quantity
8.53 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[N:5]([N:9]2C(=O)C3C(=CC=CC=3)C2=O)[CH:6]=[CH:7][CH:8]=1)(=[O:3])[CH3:2].CN.O>CN(C)C=O>[NH2:9][N:5]1[CH:6]=[CH:7][CH:8]=[C:4]1[C:1](=[O:3])[CH3:2]

Inputs

Step One
Name
2-(2-acetyl-1H-pyrrol-1-yl)-1H-isoindole-1,3(2H)dione
Quantity
8.53 g
Type
reactant
Smiles
C(C)(=O)C=1N(C=CC1)N1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
CN
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted 4 times with EtOAc
WASH
Type
WASH
Details
The combined organics were washed once with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
Purification via flash column chromatography (silica gel, 30% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
NN1C(=CC=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.88 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.